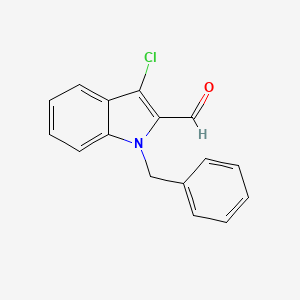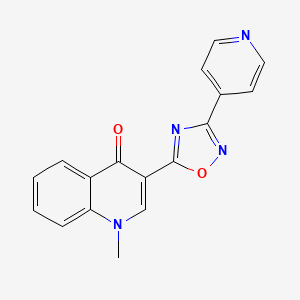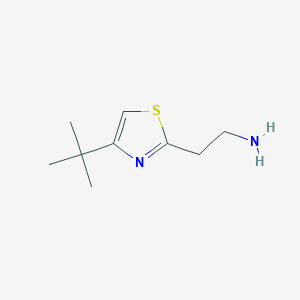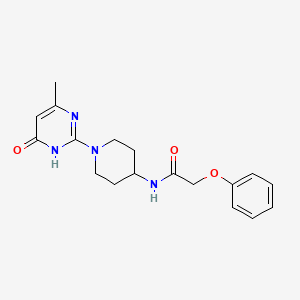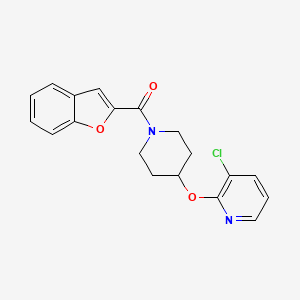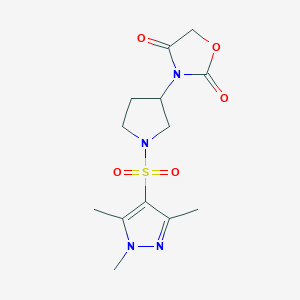
3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming to develop new antibacterial agents. The precursor compounds have been reacted with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine. Additionally, hydrazone towards hydrazine derivatives has been studied to give pyrazole and oxazole derivatives. These synthesized compounds were evaluated for their antibacterial activities, with several showing high activity (Azab et al., 2013). Similarly, sulfur-functionalized aminoacrolein derivatives have been used for the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of sulfonamide groups in medicinal chemistry (Tucker et al., 2015).
Antimicrobial and Anticancer Properties
Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties have been synthesized, showing significant antimicrobial activities. These findings highlight the potential of sulfonamide-bearing heterocycles in developing new antimicrobial agents (Alsaedi et al., 2019). Moreover, certain pyrazolo[4,3-c]pyridine derivatives have been investigated for their anticancer activity, with some showing promising results against breast, liver, and colon carcinoma cell lines. This underscores the importance of these compounds in the search for new anticancer drugs (Metwally & Deeb, 2018).
Antioxidant and Antihyperglycemic Agents
Research into pyrazolopyridine derivatives has also identified compounds with significant antioxidant properties, offering a foundation for the development of new antioxidant agents. These findings suggest a promising avenue for the creation of drugs targeting oxidative stress-related diseases (Gouda, 2012). Additionally, novel thiazolidine-2,4-diones have been evaluated as antihyperglycemic agents, revealing their potential in managing diabetes and related metabolic disorders (Wrobel et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-8-12(9(2)15(3)14-8)23(20,21)16-5-4-10(6-16)17-11(18)7-22-13(17)19/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLRFQZVSHFPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

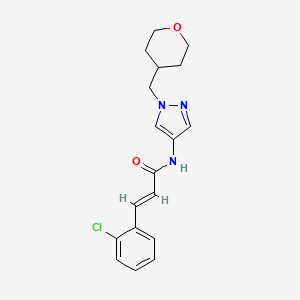
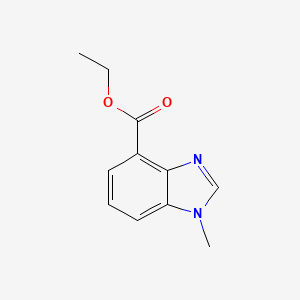
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858957.png)
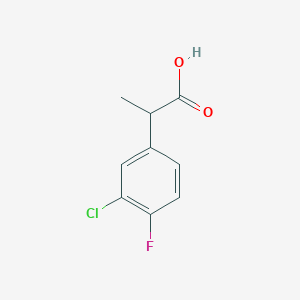

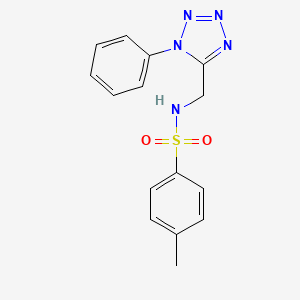
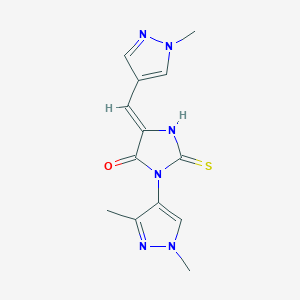
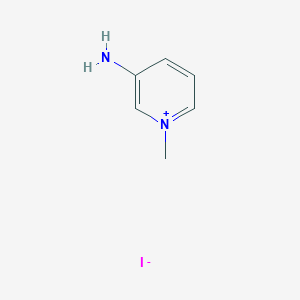
![4-[4-(tert-butyl)benzoyl]-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2858970.png)
